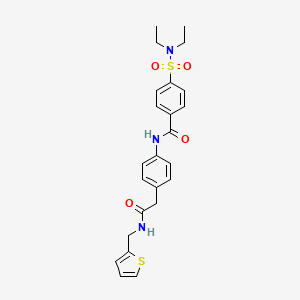![molecular formula C19H17N3O3 B2737930 3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide CAS No. 2411193-12-7](/img/structure/B2737930.png)
3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide, also known as FMIO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. FMIO is a fluorescent probe that can be used to detect reactive oxygen species (ROS) and has been shown to have a wide range of applications in various fields of research, including cancer biology, neuroscience, and immunology.
Mécanisme D'action
3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide works by reacting with ROS to form a fluorescent adduct that emits light at a specific wavelength. The intensity of the fluorescence is proportional to the amount of ROS present in the system, allowing researchers to quantify ROS levels in real-time. 3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide has been shown to be highly specific for ROS, with minimal interference from other reactive species.
Biochemical and Physiological Effects
3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide has been shown to have minimal toxicity and does not appear to have any significant effects on cellular or physiological processes. It is rapidly taken up by cells and can be used to monitor ROS levels in real-time, making it a valuable tool for studying the dynamics of ROS in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide is its high specificity for ROS, which allows for accurate quantification of ROS levels in biological systems. It is also relatively easy to use and can be applied to a wide range of experimental systems. However, 3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide has some limitations, including its relatively short half-life and the fact that it can only detect ROS in real-time, making it less useful for studying long-term changes in ROS levels.
Orientations Futures
There are several potential future directions for research on 3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide. One area of interest is the development of new fluorescent probes that can detect other reactive species, such as reactive nitrogen species (RNS). Another area of interest is the development of new methods for delivering 3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide to specific tissues or organs, which could improve its usefulness in vivo. Finally, there is interest in using 3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide to study the role of ROS in various disease states, including cancer, neurodegenerative diseases, and cardiovascular disease.
Méthodes De Synthèse
The synthesis of 3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide involves a multi-step process that begins with the reaction of 2-nitrobenzaldehyde with methylamine to form 2-(methylamino)-2-nitro-1-phenylethanol. This intermediate is then reduced to 2-(methylamino)-2-oxo-1-phenylethanol, which is subsequently reacted with indole-6-carboxylic acid to form the final product, 3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide.
Applications De Recherche Scientifique
3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide has been widely used as a fluorescent probe for the detection of ROS in various biological systems. ROS are highly reactive molecules that play a critical role in various physiological and pathological processes, including aging, inflammation, and cancer. 3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide is particularly useful in cancer research, where it can be used to detect elevated levels of ROS in cancer cells, which are known to have higher ROS levels than normal cells.
Propriétés
IUPAC Name |
3-formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-20-19(25)17(12-5-3-2-4-6-12)22-18(24)13-7-8-15-14(11-23)10-21-16(15)9-13/h2-11,17,21H,1H3,(H,20,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRZCYSXVBUEEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=CN3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-formyl-1H-indol-6-yl)formamido]-N-methyl-2-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

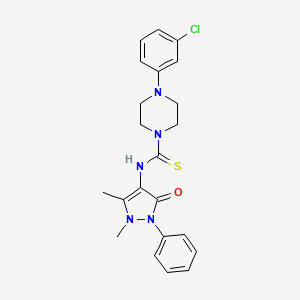
![3-benzyl-6-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2737849.png)
![4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2737850.png)
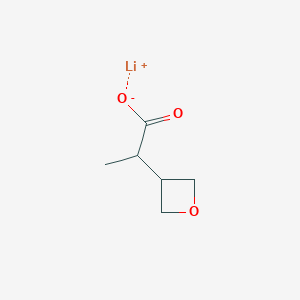
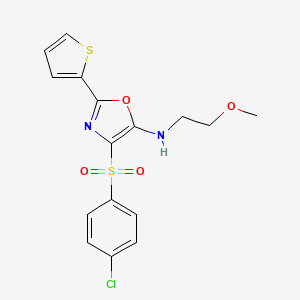
![8-(3,4-Dimethylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2737857.png)

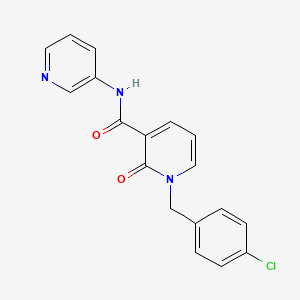
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2737863.png)
![3-[(5E)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2737865.png)

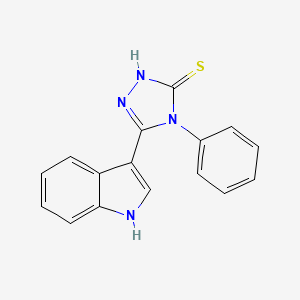
![3-[(2-Fluorophenyl)sulfanyl]propanenitrile](/img/structure/B2737869.png)
